1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a cyclizing agent can yield the desired indene derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene ring structure but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific indene ring structure combined with the methylamino group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(methylamino)-2,3-dihydroindene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMLPSEFBTHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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